

bufuralol hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025



Bufuralol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufuralol hydrochloride is a non-selective β-adrenergic receptor antagonist with partial agonist activity, recognized for its utility in cardiovascular research and as a probe for cytochrome P450 2D6 (CYP2D6) enzyme activity.[1][2][3] This document provides an in-depth overview of the chemical properties, structure, and key experimental methodologies related to **bufuralol hydrochloride**, intended to serve as a technical resource for the scientific community.

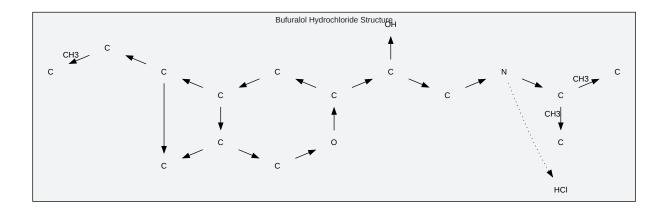
Chemical Properties and Structure

Bufuralol hydrochloride is a white to off-white crystalline solid.[4] It is the hydrochloride salt of bufuralol, a synthetic compound belonging to the benzofuran class of chemicals.

Chemical Structure

The chemical structure of **bufuralol hydrochloride** comprises a 7-ethyl-2-benzofuranmethanol moiety linked to a tert-butylamino group. The hydrochloride salt is formed at the secondary amine.





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Caption: Chemical structure of **Bufuralol Hydrochloride**.

Physicochemical Properties

A summary of the key physicochemical properties of **bufuralol hydrochloride** is presented in the table below.



Property	Value	Source(s)
IUPAC Name	2-(tert-butylamino)-1-(7-ethyl- 1-benzofuran-2- yl)ethanol;hydrochloride	[5]
Synonyms	(±)-Bufuralol HCl, DL-Bufuralol, Ro 3-4787	[1][2]
CAS Number	60398-91-6	[1][4][5]
Molecular Formula	C16H23NO2 · HCl	[1][4]
Molecular Weight	297.82 g/mol	[4][5][6]
Appearance	White to off-white crystalline solid	[4]
Melting Point	143-146 °C	[4][6]
Solubility	Soluble in water and methanol. [4][7] Soluble in DMSO (>10 mg/mL), ethanol (≤15mg/ml), and dimethyl formamide (15mg/ml).[1] Aqueous solutions in PBS (pH 7.2) have a solubility of approximately 5 mg/mL.[1]	[1][4][7]
pKa (Strongest Basic)	9.24 (Predicted)	[8][9]
UV/Vis (λmax)	209, 248 nm	[1][2]

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of **bufuralol hydrochloride**.

Determination of Melting Point

The melting point of **bufuralol hydrochloride** can be determined using a standard capillary melting point apparatus.



Protocol:

- A small amount of finely powdered **bufuralol hydrochloride** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of Aqueous Solubility

The equilibrium solubility of **bufuralol hydrochloride** in aqueous buffers can be determined using the shake-flask method.

Protocol:

- An excess amount of bufuralol hydrochloride is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8).
- The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
- The resulting saturated solutions are filtered to remove undissolved solid.
- The concentration of bufuralol hydrochloride in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be used for the quantification of bufuralol and its metabolites.

Protocol for Enantiomeric Separation:



- Column: Vancomycin macrocyclic antibiotic chiral stationary phase (e.g., Chirobiotic V).
- Mobile Phase: A polar ionic mobile phase consisting of methanol, glacial acetic acid, and triethylamine (e.g., 100:0.015:0.010, v/v/v).
- Flow Rate: 0.5 ml/min.
- Detection: UV detection at 254 nm.
- Linearity: The method has been shown to be linear over a range of 5-500 ng/ml for each enantiomer in plasma.

In Vitro Metabolism Assay using Human Liver Microsomes

The metabolism of bufuralol, particularly its 1'-hydroxylation by CYP2D6, can be assessed using human liver microsomes.



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Caption: Workflow for in vitro CYP2D6-mediated metabolism of bufuralol.

Protocol:

- An incubation mixture is prepared containing human liver microsomes, bufuralol hydrochloride, and phosphate buffer (pH 7.4).
- The mixture is pre-incubated at 37°C.
- The metabolic reaction is initiated by the addition of an NADPH-regenerating system.



- The reaction is incubated at 37°C for a specific time.
- The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile.
- The mixture is centrifuged, and the supernatant is collected for analysis.
- The formation of the 1'-hydroxybufuralol metabolite is quantified using a validated analytical method like LC-MS/MS or HPLC with fluorescence detection.[5]

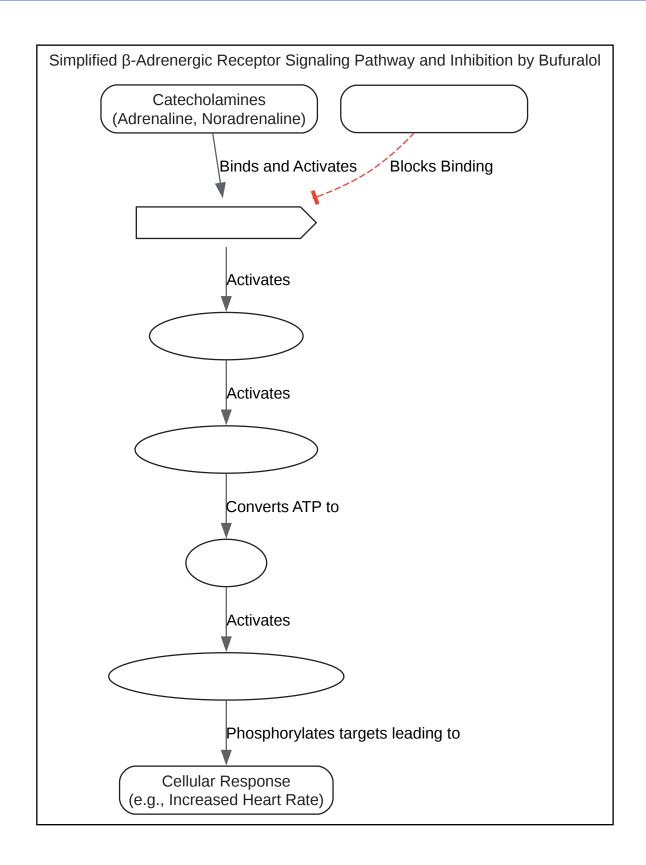
Biological Activity and Mechanism of Action

Bufuralol is a non-selective β -adrenergic receptor antagonist, meaning it blocks the action of endogenous catecholamines (e.g., adrenaline and noradrenaline) at both $\beta 1$ and $\beta 2$ adrenergic receptors.[2][4] It also exhibits partial intrinsic sympathomimetic activity.

Signaling Pathway

As a β -blocker, bufuralol primarily interferes with the G-protein coupled receptor (GPCR) signaling pathway initiated by the binding of catecholamines to β -adrenergic receptors.





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Caption: Inhibition of β -adrenergic signaling by bufuralol.



Metabolism

Bufuralol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][2][10] The major metabolic pathway is 1'-hydroxylation to form 1'-hydroxybufuralol, which is also pharmacologically active.[11][12] Due to its specific metabolism by CYP2D6, bufuralol is widely used as a probe substrate to phenotype individuals for CYP2D6 activity.[3] Other minor metabolites, such as 4-hydroxybufuralol and 6-hydroxybufuralol, are formed by CYP1A2.[11]

Conclusion

This technical guide provides a consolidated resource on the chemical properties, structure, and analytical methodologies for **bufuralol hydrochloride**. The detailed information and protocols presented herein are intended to support researchers and drug development professionals in their studies involving this important pharmacological tool. The provided diagrams offer visual summaries of its chemical structure, a key experimental workflow, and its mechanism of action.

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- To cite this document: BenchChem. [bufuralol hydrochloride chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016340#bufuralol-hydrochloride-chemical-propertiesand-structure]

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